molecular formula C5H6N6 B089307 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile CAS No. 13301-35-4

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile

Cat. No.: B089307
CAS No.: 13301-35-4
M. Wt: 150.14 g/mol
InChI Key: CYAHRCOFGLBBLW-UHFFFAOYSA-N
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Description

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile involves the reaction of 2,4-diamino-6-chloro-1,3,5-triazine with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

    Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Condensation Reactions: Reagents like aldehydes and ketones are used, often in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions include substituted triazines and various condensation products, which can have applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile is unique due to its acetonitrile group, which provides additional reactivity and potential for forming diverse chemical structures. This makes it a versatile building block in synthetic chemistry and enhances its applicability in various research fields .

Properties

IUPAC Name

2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-2-1-3-9-4(7)11-5(8)10-3/h1H2,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAHRCOFGLBBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274799
Record name (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13301-35-4
Record name (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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